Propionaldehyde 2,4-Dinitrophenylhydrazone-d3

CAS No.:

Cat. No.: VC18781973

Molecular Formula: C9H10N4O4

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4O4 |

|---|---|

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline |

| Standard InChI | InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D |

| Standard InChI Key | NFQHZOZOFGDSIN-ZREMWQALSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

| Canonical SMILES | CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

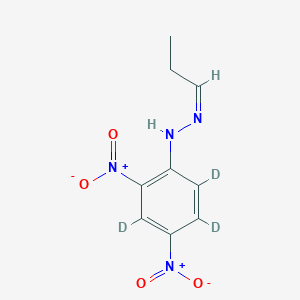

Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 features a hydrazone linkage formed by the reaction of propionaldehyde’s carbonyl group with 2,4-dinitrophenylhydrazine. The deuterium atoms are strategically positioned at the phenyl ring’s 2, 3, and 5 positions, as indicated by its SMILES notation: CCC=NNC1=C(C=C(C=C1N+[O-])N+[O-])[2H][2H][2H] . The InChIKey (NFQHZOZOFGDSIN-UHFFFAOYSA-N) further confirms its unique stereoelectronic configuration .

Physicochemical Characteristics

The compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 391.7±42.0°C at standard atmospheric pressure . Its solubility profile includes slight dissolution in dimethyl sulfoxide (DMSO) and ethyl acetate, while remaining insoluble in aqueous solutions . The bright orange to dark orange solid is light-sensitive, necessitating storage in amber vials under inert atmospheres at refrigerated temperatures .

Synthesis and Deuteration Strategies

Condensation Reaction Mechanism

The synthesis begins with the nucleophilic addition of 2,4-dinitrophenylhydrazine to propionaldehyde, forming a hydrazone bond via dehydration. The reaction proceeds as follows:

Deuterium incorporation is achieved using deuterated solvents (e.g., D₂O) or deuterium-enriched reagents during purification, ensuring isotopic purity ≥98% .

Analytical Validation

Post-synthesis, techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) verify deuterium placement and quantify isotopic enrichment. The exact mass of the compound is 241.089035 Da, with a predicted collision cross-section (CCS) of 162.1 Ų for the [M+H]+ adduct .

Applications in Analytical Chemistry and Proteomics

Mass Spectrometry and Isotopic Tracing

The deuterium label in Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 enables precise differentiation from non-deuterated analogs in mass spectrometric analyses. This is particularly valuable in quantitative proteomics, where it serves as an internal standard for carbonyl group quantification in oxidized proteins . For example, in studies of oxidative stress, the compound reacts with protein-bound aldehydes, forming stable hydrazone adducts detectable via LC-MS/MS.

Interaction Studies with Biomolecules

The reagent’s dinitrophenyl group enhances UV-vis detectability (λmax = 360 nm), facilitating spectrophotometric quantification of carbonyl-containing metabolites. In metabolic dysregulation models, it has been used to track acrolein and malondialdehyde levels, both biomarkers of lipid peroxidation .

Comparative Analysis with Analogous Hydrazones

Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 belongs to a broader class of dinitrophenylhydrazones, each tailored for specific analytical tasks. For instance, acetaldehyde derivatives (C₉H₁₀N₄O₄) lack deuterium labels, limiting their utility in isotope dilution assays. Similarly, benzaldehyde-based analogs (C₁₃H₁₀N₄O₅) exhibit higher lipophilicity (LogP = 3.36 vs. 2.89 for the propionaldehyde derivative), affecting their partitioning in reversed-phase chromatography .

Recent Advances and Future Directions

Recent studies have explored the compound’s role in diagnosing Alzheimer’s disease, where protein carbonyls correlate with disease progression . Additionally, isomerization kinetics of its hydrazone linkage are under investigation, with preliminary data suggesting pH-dependent tautomerism affecting analytical reproducibility . Future research may focus on engineering deuteration at additional positions to create multiplexed isotopic standards for high-throughput proteomics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume